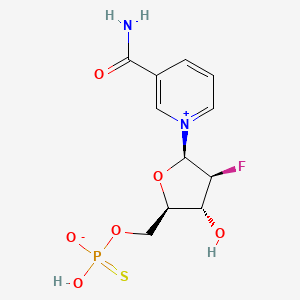![molecular formula C19H25N5O B2685534 2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034585-06-1](/img/structure/B2685534.png)
2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the pyridine and benzo[d]imidazole groups. Unfortunately, specific synthesis methods for this exact compound are not available in the searched resources .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings, including a pyrrolidine ring, a pyridine ring, and a benzo[d]imidazole ring. Unfortunately, specific structural details for this exact compound are not available in the searched resources .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Unfortunately, specific reaction analysis for this exact compound is not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific physical and chemical properties for this exact compound are not available in the searched resources .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research into similar compounds has focused on their synthesis and functionalization, exploring various chemical reactions to create derivatives with specific properties. For example, studies have detailed experimental and theoretical investigations into the functionalization reactions of related heterocyclic compounds, highlighting the versatility of these molecules for further chemical modifications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Such research underpins the development of new materials and drugs by offering a foundation for synthetic chemists to build upon.
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds within this class have been explored for their potential as therapeutic agents. For instance, derivatives of imidazo[1,2-a]pyridines have been synthesized and tested for antiviral activities, showcasing the relevance of these molecules in developing treatments against viral infections (C. Hamdouchi et al., 1999). Additionally, studies on DNA-binding polyamides, which include pyrrole and imidazole units similar to the query compound, indicate their potential in gene regulation and as anticancer agents by targeting specific DNA sequences (Sameer Chavda et al., 2010). This suggests that compounds with related structures could be valuable in precision medicine.
Antiprotozoal and Antimicrobial Applications
Research has also explored the antiprotozoal and antimicrobial potential of similar compounds, indicating their utility in combating infectious diseases. For example, novel dicationic imidazo[1,2-a]pyridines have shown promise as antiprotozoal agents, with significant in vitro and in vivo activities against pathogens (M. Ismail et al., 2004). Such findings are crucial for the development of new therapeutic strategies against resistant microbial strains.
Mecanismo De Acción
Target of action
Pyrrolidine and imidazole derivatives are known to interact with a variety of biological targets. For instance, pyrrolidine derivatives have been found to show selectivity towards certain targets . .
Mode of action
The mode of action of a compound depends on its specific structure and the biological target it interacts with. Pyrrolidine derivatives can have different modes of action depending on the spatial orientation of substituents and different stereoisomers .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. For instance, the introduction of heteroatomic fragments in molecules can help in obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-22-16-6-5-15(10-17(16)23-13)19(25)21-12-14-4-7-18(20-11-14)24-8-2-3-9-24/h4,7,11,15H,2-3,5-6,8-10,12H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVQPNJQAXRADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)

![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)

![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)
![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)



![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)